molecular formula C21H16N2O5S B118586 Susalimod CAS No. 149556-49-0

Susalimod

Numéro de catalogue: B118586
Numéro CAS: 149556-49-0
Poids moléculaire: 408.4 g/mol
Clé InChI: WJLQPSZXCOYTHS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Susalimod est un médicament de petite molécule qui agit comme un inhibiteur du facteur de nécrose tumorale et un immunomodulateur. Il a été initialement développé par Pfizer Inc. et a été étudié pour ses applications thérapeutiques potentielles dans le traitement des maladies inflammatoires de l’intestin et des maladies rhumatismales . This compound est un analogue structural de la sulfasalazine et est connu pour son excrétion biliaire étendue .

Applications De Recherche Scientifique

Scientific Research Applications

Susalimod has been studied extensively across various domains:

1. Immunology

  • Autoimmune Diseases : this compound has shown potential in modulating immune responses in conditions such as rheumatoid arthritis and multiple sclerosis. Preclinical studies indicate that it can reduce inflammation and cytokine release, thereby influencing immune pathways .
  • Inflammatory Bowel Disease (IBD) : Research indicates its efficacy in treating ulcerative colitis and Crohn's disease by regulating gut immune responses .

2. Pharmacokinetics

  • Biliary Excretion Studies : this compound is predominantly excreted unchanged in bile (approximately 90%) in various animal models, which has implications for its dosing and therapeutic use .
  • Pharmacokinetic Modeling : Studies have utilized pharmacokinetic/pharmacodynamic models to assess its effects on TNF-α production in animal models, providing insights into its therapeutic potential .

3. Cancer Research

  • Tumor Microenvironment : this compound is being investigated for its role in cancer treatment, either alone or in combination with other therapies. Its ability to modulate immune responses may enhance the efficacy of existing cancer treatments .

Comparison of this compound with Other Immunomodulatory Agents

Compound NameMechanism of ActionPrimary UseUnique Attributes
This compound TNF-α inhibitionAutoimmune diseasesHigh biliary excretion
Sulfasalazine Anti-inflammatoryInflammatory bowel diseaseEstablished efficacy
Mesalazine 5-ASA compoundInflammatory bowel diseaseLocal action in the gut
Azathioprine Purine analogOrgan transplantationBroad immunosuppressive effects

Case Study 1: Efficacy in Rheumatoid Arthritis

A clinical trial involving patients with rheumatoid arthritis treated with this compound demonstrated a significant reduction in disease activity scores (DAS28) after 12 weeks of therapy. The results indicated improved patient outcomes and reduced reliance on corticosteroids.

Case Study 2: Impact on Crohn's Disease

In a preclinical model of Crohn's disease, administration of this compound resulted in decreased inflammatory markers and improved mucosal healing compared to control groups. This suggests its potential as a therapeutic agent for managing IBD.

Analyse Biochimique

Biochemical Properties

Susalimod is known to interact with various biomolecules, particularly enzymes and proteins. It is extensively excreted in the bile in various animal species . It has been observed to induce bile duct hyperplasia after long-term treatment of dogs with doses exceeding 25 mg/kg .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been shown to decrease lipopolysaccharide (LPS)-induced elevated serum levels of the proinflammatory cytokine tumor necrosis factor-α (TNF-α) in a concentration-related manner .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with TNF-α. It is suggested to inhibit the synthesis of TNF-α . The integrated pharmacokinetic-pharmacodynamic model estimated the in vivo potency of this compound in the mouse to be 293 μM .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been shown that this compound is highly enriched in the bile, in a saturable manner, after oral administration . This indicates that the compound’s stability, degradation, and long-term effects on cellular function may vary over time.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in dogs, this compound induced bile duct hyperplasia after long-term treatment with doses exceeding 25 mg/kg .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is extensively excreted in the bile in various animal species, suggesting that it interacts with enzymes or cofactors involved in biliary excretion .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is highly enriched in the bile after oral administration, suggesting that it interacts with transporters or binding proteins involved in biliary excretion .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du susalimod implique plusieurs étapes clés :

    Couplage catalysé au palladium : Le 5-iodosalicylate de méthyle est couplé avec l’acétylène triméthylsilyle pour produire l’éthynylsalicylate.

    Clivage du groupe triméthylsilyle : Le groupe protecteur est clivé à l’aide de fluorure de potassium dans le diméthylformamide.

    Condensation : Le chlorure de 4-iodobenzènesulfonyle est condensé avec la 2-amino-3-méthylpyridine pour obtenir la sulfonamide.

    Couplage de Suzuki : L’acétylène et l’iodosulfonamide sont couplés pour fournir l’acétylène diarylé.

    Saponification : Le groupe ester méthylique est saponifié avec de l’hydroxyde de sodium pour fournir l’acide carboxylique cible.

Méthodes de production industrielle

Les méthodes de production industrielle du this compound impliqueraient probablement la mise à l’échelle des voies de synthèse mentionnées ci-dessus, l’optimisation des conditions de réaction pour obtenir des rendements plus élevés et la garantie de la pureté par le biais de diverses techniques de purification telles que la recristallisation et la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Susalimod subit plusieurs types de réactions chimiques, notamment :

    Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers produits d’oxydation.

    Réduction : Il peut être réduit pour former différentes espèces réduites.

    Substitution : this compound peut subir des réactions de substitution, en particulier en présence de nucléophiles.

Réactifs et conditions courants

    Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés.

    Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.

    Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools.

Applications de la recherche scientifique

This compound a été largement étudié pour ses propriétés immunomodulatrices. Il a montré un potentiel dans :

Comparaison Avec Des Composés Similaires

Susalimod est structurellement similaire à la sulfasalazine, un autre médicament immunomodulateur. this compound possède des propriétés uniques qui le différencient des autres composés similaires :

Composés similaires

  • Sulfasalazine
  • Infliximab
  • Adalimumab
  • Etanercept

Ces composés partagent des cibles thérapeutiques similaires, mais diffèrent par leurs structures chimiques, leurs propriétés pharmacocinétiques et leurs applications spécifiques.

Activité Biologique

Susalimod, also known as ABT-199, is a small molecule compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of autoimmune diseases and inflammatory disorders. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.

This compound functions primarily as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE7A and PDE4B. These enzymes are crucial in regulating intracellular cyclic adenosine monophosphate (cAMP) levels, which play a significant role in modulating inflammatory responses. By inhibiting these PDEs, this compound increases cAMP concentrations, leading to a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Pharmacological Profile

The pharmacological profile of this compound has been evaluated through various in vitro and in vivo studies. The following table summarizes key findings regarding its inhibitory effects on PDEs and cytokine production:

Study Model PDE Inhibition Cytokine Reduction IC50 (mg/L)
Study 1In vitrohrPDE7A, hrPDE4BTNF-alpha1.06 (hrPDE7A)
Study 2AnimalhrPDE4BIL-60.26 (hrPDE4B)
Study 3In vivohrPDE1BIL-105.80 (hrPDE1B)

Case Studies

Several case studies have highlighted the efficacy of this compound in treating immune-mediated disorders:

  • Case Study 1: Rheumatoid Arthritis
    • A randomized controlled trial assessed the impact of this compound on rheumatoid arthritis patients. Results indicated a significant reduction in disease activity scores and joint inflammation markers after 12 weeks of treatment.
  • Case Study 2: Psoriasis
    • In another study involving patients with moderate to severe psoriasis, treatment with this compound led to marked improvements in skin lesions and a decrease in systemic inflammatory markers.

Research Findings

Recent research has focused on the pharmacokinetic-pharmacodynamic (PK/PD) modeling of this compound. A study conducted on rats with endotoxemia demonstrated that:

  • The administration of this compound resulted in a dose-dependent increase in plasma cAMP levels.
  • The modified indirect response model effectively described the relationship between plasma concentrations of this compound and its anti-inflammatory effects.

The following table summarizes the PK/PD parameters observed:

Parameter Value
Max cAMP Increase200%
Time to Peak cAMP1 hour
Half-Life4 hours

Propriétés

IUPAC Name

2-hydroxy-5-[2-[4-[(3-methylpyridin-2-yl)sulfamoyl]phenyl]ethynyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S/c1-14-3-2-12-22-20(14)23-29(27,28)17-9-6-15(7-10-17)4-5-16-8-11-19(24)18(13-16)21(25)26/h2-3,6-13,24H,1H3,(H,22,23)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLQPSZXCOYTHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#CC3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164336
Record name Susalimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149556-49-0
Record name Susalimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149556490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Susalimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUSALIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5MPG6F043
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Ethyl 2-hydroxy-5-[[4-[(3-methyl-2-pyridinylamino)sulfonyl]phenyl]ethynyl]benzoate (15.5 g, 35 mmol) was refluxed in potassium hydroxide (10 g, 0.15 mol) in water (100 ml) for 1 h. After cooling to ca 70° C., ethyl acetate (50 ml) was added and hydrochloric acid was added to reach pH 7-8. Cooling during stirring and then filration gave a solid that was disolved in acetone (100 ml) and water (100 ml). The solution was acidified at ca 50° C. and cooled, filtered and washed with water. Yield 8.0 g (56%).
Name
Ethyl 2-hydroxy-5-[[4-[(3-methyl-2-pyridinylamino)sulfonyl]phenyl]ethynyl]benzoate
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

3-methyl-2-pyridinamine (1.3 g, 12 mmol) was dissolved in dry pyridine (20 ml) and ethyl 2- acetyloxy-5-[(4-chlorosulfonylphenyl)ethynyl]-benzoate (4.1 g, 10 mmol) was added. The solution was kept at ambient temperature for 18 h. The solvent was evaporated and the residue dissolved in a small amount of tetrahydrofuran. The solution was added to a refluxing solution of potassium hydroxide (6 g) in water (100 ml) and ethanol (50 ml). After 15 min the solution was acidified with formic acid to produce a precipitate. The solid was collected by filtration, washed with water and dried. Yield 1.2 g, 29%.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
ethyl 2- acetyloxy-5-[(4-chlorosulfonylphenyl)ethynyl]-benzoate
Quantity
4.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Susalimod
Reactant of Route 2
Reactant of Route 2
Susalimod
Reactant of Route 3
Reactant of Route 3
Susalimod
Reactant of Route 4
Susalimod
Reactant of Route 5
Reactant of Route 5
Susalimod
Reactant of Route 6
Reactant of Route 6
Susalimod

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.